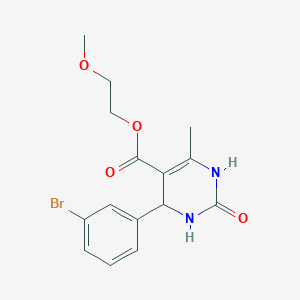
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, commonly known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent activator of nicotinic acetylcholine receptors and has been found to have various biochemical and physiological effects.
Mechanism of Action
DMPP acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open and allow the flow of ions such as sodium and calcium into the cell. This leads to depolarization of the neuron and the release of neurotransmitters. DMPP has been found to have a higher affinity for the alpha7 subtype of nicotinic acetylcholine receptors, which are primarily found in the brain.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, leading to increased activity in the reward pathway and improved cognitive function. DMPP has also been found to have analgesic effects, reducing pain perception in animal models. Additionally, DMPP has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments. It is a potent and selective activator of nicotinic acetylcholine receptors, allowing for precise control of neuronal activity. DMPP is also relatively stable and can be easily synthesized. However, DMPP has some limitations. It has a short half-life and can rapidly desensitize nicotinic acetylcholine receptors, limiting its usefulness for long-term experiments. Additionally, DMPP can be toxic at high concentrations, requiring careful dosing in experiments.
Future Directions
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent activators of nicotinic acetylcholine receptors. Additionally, further studies are needed to investigate the role of nicotinic acetylcholine receptors in various physiological processes and diseases. DMPP may also have potential as a therapeutic agent for conditions such as addiction and chronic pain. Finally, the development of new methods for delivering DMPP to specific regions of the brain could allow for more precise control of neuronal activity.
Synthesis Methods
DMPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dichlorophenol with 2-chloro-N-(1-methyl-4-piperidinyl)propanamide in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain DMPP.
Scientific Research Applications
DMPP has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. It has been found to be a potent activator of these receptors, leading to depolarization of neurons and the release of neurotransmitters such as dopamine and acetylcholine. DMPP has been used in studies to investigate the role of nicotinic acetylcholine receptors in various physiological processes such as learning and memory, addiction, and pain perception.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,22-14-10-11(17)4-5-13(14)18)15(21)19-12-6-8-20(3)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAEPMOHJDZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)

![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)